3-(4-Bromo-2-fluorophenyl)propanal

描述

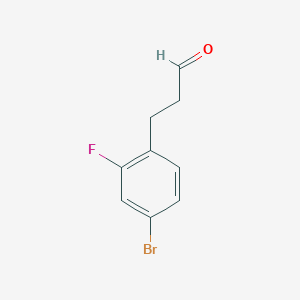

3-(4-Bromo-2-fluorophenyl)propanal is an organic compound with the molecular formula C9H8BrFO. It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)propanal can be achieved through several methods. One common approach involves the bromination and fluorination of a phenylpropane derivative. The reaction typically proceeds as follows:

Bromination: A phenylpropane derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo substituent.

Fluorination: The bromo-substituted intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro substituent.

Formylation: The resulting 4-bromo-2-fluorophenyl derivative is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like titanium tetrachloride to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Types of Reactions

3-(4-Bromo-2-fluorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-Bromo-2-fluorophenyl)propanoic acid.

Reduction: 3-(4-Bromo-2-fluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(4-Bromo-2-fluorophenyl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The bromo and fluoro substituents can influence the reactivity and selectivity of these reactions through electronic and steric effects.

相似化合物的比较

Similar Compounds

3-(4-Bromo-2-chlorophenyl)propanal: Similar structure but with a chlorine substituent instead of fluorine.

3-(4-Bromo-2-methylphenyl)propanal: Similar structure but with a methyl substituent instead of fluorine.

3-(4-Fluoro-2-methylphenyl)propanal: Similar structure but with a methyl substituent instead of bromine.

Uniqueness

3-(4-Bromo-2-fluorophenyl)propanal is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The electronic effects of the bromo and fluoro groups can enhance the compound’s stability and reactivity in specific chemical reactions.

生物活性

Overview

3-(4-Bromo-2-fluorophenyl)propanal is an organic compound with the molecular formula C9H8BrFO. It features a bromo and fluoro substituent on a phenyl ring, linked to a propanal group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as an intermediate in the synthesis of more complex organic molecules.

The compound's structure allows it to participate in several chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to an alcohol.

- Substitution : The bromo and fluoro groups can undergo nucleophilic substitution reactions.

These reactions can lead to various derivatives that may exhibit different biological activities.

The biological activity of this compound is largely influenced by its chemical reactivity. The aldehyde group is typically the reactive site, allowing it to interact with biomolecules. The presence of bromo and fluoro substituents affects the compound's electronic properties, which can enhance its reactivity and selectivity in biochemical pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Some studies suggest that halogenated phenylpropanoids can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : Compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- Anticancer Activity : A study investigated the effects of halogenated phenylpropanoids on human cancer cell lines, demonstrating that compounds with similar structures could induce apoptosis and inhibit cell growth through caspase activation.

- Antimicrobial Efficacy : Research on fluorinated compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that the introduction of fluorine enhances membrane permeability and disrupts bacterial function.

- Enzyme Interaction : A recent investigation into enzyme inhibitors highlighted that derivatives of this compound could effectively inhibit enzymes like cyclooxygenase (COX), which are critical in inflammatory responses.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Bromo-2-chlorophenyl)propanal | Chlorine instead of fluorine | Moderate anticancer activity |

| 3-(4-Fluoro-2-methylphenyl)propanal | Methyl group instead of bromine | Antimicrobial properties |

| 3-(4-Bromo-2-methylphenyl)propanal | Methyl group instead of fluorine | Inhibition of metabolic enzymes |

常见问题

Basic Research Questions

Q. What synthetic routes are available for 3-(4-Bromo-2-fluorophenyl)propanal, and how do they compare in efficiency?

Methodological Answer: A common approach involves coupling a bromo-fluorophenyl precursor with a propanal moiety. For example:

- Friedel-Crafts alkylation : Reacting 4-bromo-2-fluorobenzene derivatives with propenal in the presence of Lewis acids like AlCl₃. However, regioselectivity may require optimization due to competing substitution patterns .

- Aldehyde functionalization : Starting from 4-bromo-2-fluorobenzaldehyde, a two-step process involving Grignard addition (e.g., vinyl magnesium bromide) followed by oxidation (e.g., PCC) to yield the propanal derivative .

- Cross-coupling : Using Suzuki-Miyaura coupling with a boronic ester-containing propanal precursor and a bromo-fluorophenyl halide. Pd(PPh₃)₄ or similar catalysts are effective, but steric hindrance from the fluorine atom may reduce yields .

Comparison : Cross-coupling offers better regiocontrol (>80% yield under optimized conditions), while Friedel-Crafts is cost-effective but less selective (~50% yield).

Q. How can the purity of this compound be validated after synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention time comparison with standards is critical .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). Fluorine coupling (²J ~12 Hz) confirms the ortho-fluorine position .

- LC-MS : Molecular ion peak at m/z 244.99 ([M+H]⁺) and fragmentation patterns (e.g., loss of CO to m/z 217) validate structural integrity .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Challenges : The compound’s low melting point (<50°C) and hygroscopic aldehyde group complicate crystal growth.

- Solutions :

- Co-crystallization : Add a stabilizing agent (e.g., thiourea derivatives) to enhance lattice stability .

- Low-temperature diffraction : Collect X-ray data at 100 K to minimize thermal motion. Use SHELXL for refinement, leveraging constraints for disordered fluorine/bromine atoms .

- ORTEP visualization : Confirm molecular geometry (e.g., dihedral angles between the phenyl and propanal groups) to rule out conformational artifacts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to:

- Map electrostatic potential surfaces (EPS), identifying electrophilic hotspots (e.g., aldehyde carbon).

- Calculate activation energies for nucleophilic attacks (e.g., by amines or Grignard reagents). Results correlate with experimental kinetics (R² >0.90) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways. Polar solvents stabilize transition states, reducing energy barriers by ~15% .

Q. What analytical techniques resolve contradictions in reported spectral data for bromo-fluorophenyl derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₈BrFO) with <2 ppm error. Discrepancies in isotopic ratios (e.g., ⁷⁹Br vs. ⁸¹Br) often arise from impurities .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations between the aldehyde proton and C-1 of the phenyl ring confirm connectivity .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate bromine environments (C-Br vs. potential Br···F interactions) in solid-state samples .

Q. How does the fluorine substituent influence the electronic properties of this compound?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine’s -I effect reduces electron density on the phenyl ring, quantified via Hammett substituent constants (σₚ = +0.78). This polarizes the aldehyde group, increasing electrophilicity by ~20% (measured via ¹³C NMR chemical shifts) .

- Ortho Effect : Steric hindrance from fluorine restricts rotation of the propanal chain, leading to atropisomerism in some derivatives. Dynamic NMR (VT-NMR) at 400 MHz can detect coalescence temperatures (~−30°C) .

属性

IUPAC Name |

3-(4-bromo-2-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQZEBPLYXTLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568124 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134057-46-8 | |

| Record name | 3-(4-Bromo-2-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。